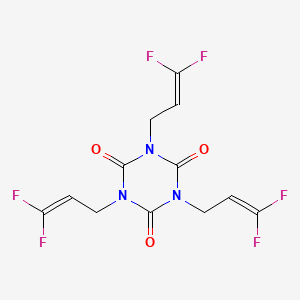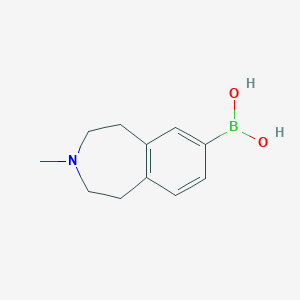
(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)boronic acid is a boronic acid derivative that features a benzazepine ring structure
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine with a boron-containing reagent under specific conditions . The reaction conditions often include the use of a palladium catalyst and a base in an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions . The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the benzazepine ring .
科学研究应用
Chemistry
In chemistry, (3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)boronic acid is used as a building block in organic synthesis. It is particularly valuable in the Suzuki-Miyaura coupling reaction, which is widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .
Biology and Medicine
Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development .
Industry
In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of polymers and other high-performance materials .
作用机制
The mechanism of action of (3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)boronic acid involves its ability to participate in various chemical reactions. In the Suzuki-Miyaura coupling, for example, the boronic acid group interacts with a palladium catalyst to form a new carbon-carbon bond . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
相似化合物的比较
Similar Compounds
Similar compounds to (3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)boronic acid include other boronic acid derivatives and benzazepine compounds. Examples include:
- 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
- 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid
Uniqueness
What sets this compound apart is its unique combination of a benzazepine ring and a boronic acid group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
属性
分子式 |
C11H16BNO2 |
|---|---|
分子量 |
205.06 g/mol |
IUPAC 名称 |
(3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)boronic acid |
InChI |
InChI=1S/C11H16BNO2/c1-13-6-4-9-2-3-11(12(14)15)8-10(9)5-7-13/h2-3,8,14-15H,4-7H2,1H3 |
InChI 键 |
MMCWFMWSXZIAEB-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(CCN(CC2)C)C=C1)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trichlorosilyl)propyl]-](/img/structure/B13413278.png)
![n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine](/img/structure/B13413282.png)
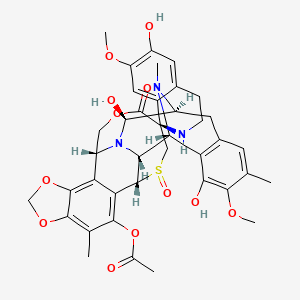
![[1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid](/img/structure/B13413292.png)
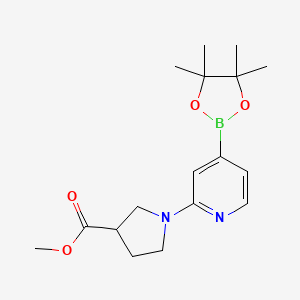
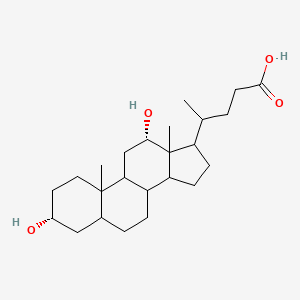
![(E)-6-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one](/img/structure/B13413306.png)
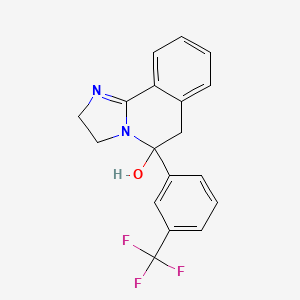
![4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol](/img/structure/B13413324.png)
![4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid](/img/structure/B13413330.png)

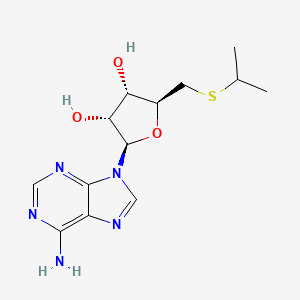
![3-[3-(trifluoromethyl)phenyl]propyl 4-methylbenzenesulfonate](/img/structure/B13413379.png)
